Bienvenue dans la boutique en ligne BenchChem!

2-(4,4-difluoropiperidin-1-yl)-4-ethyl-1,3-benzothiazole

Medicinal Chemistry Chemical Biology Hit-to-Lead Optimization

2-(4,4-Difluoropiperidin-1-yl)-4-ethyl-1,3-benzothiazole is a synthetic, small-molecule heterocycle combining a 4-ethyl-1,3-benzothiazole core with a 4,4-difluoropiperidin-1-yl substituent. The benzothiazole scaffold is extensively explored in medicinal chemistry for its tunable electronic and steric properties, while the gem-difluoropiperidine moiety is a recognized building block for modulating basicity, lipophilicity, and metabolic stability within drug-like chemical space.

Molecular Formula C14H16F2N2S
Molecular Weight 282.35 g/mol
CAS No. 2640961-22-2
Cat. No. B6473608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-difluoropiperidin-1-yl)-4-ethyl-1,3-benzothiazole
CAS2640961-22-2
Molecular FormulaC14H16F2N2S
Molecular Weight282.35 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)SC(=N2)N3CCC(CC3)(F)F
InChIInChI=1S/C14H16F2N2S/c1-2-10-4-3-5-11-12(10)17-13(19-11)18-8-6-14(15,16)7-9-18/h3-5H,2,6-9H2,1H3
InChIKeyLRLPGUJNWXNCAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,4-Difluoropiperidin-1-yl)-4-ethyl-1,3-benzothiazole (CAS 2640961-22-2) – Structural Classification and Procurement Context


2-(4,4-Difluoropiperidin-1-yl)-4-ethyl-1,3-benzothiazole is a synthetic, small-molecule heterocycle combining a 4-ethyl-1,3-benzothiazole core with a 4,4-difluoropiperidin-1-yl substituent . The benzothiazole scaffold is extensively explored in medicinal chemistry for its tunable electronic and steric properties, while the gem-difluoropiperidine moiety is a recognized building block for modulating basicity, lipophilicity, and metabolic stability within drug-like chemical space. As of the knowledge cutoff, this particular substitution pattern lacks publicly disclosed biological target engagement or mechanism-of-action data in peer-reviewed literature, patent claims, or authoritative biochemical databases. Its current availability appears limited to specialist chemical suppliers, and its scientific value proposition has not yet been defined by published comparative performance data. Researchers considering procurement should verify the availability of analytical certificates (NMR, HPLC, HRMS) and confirm that in-house screening infrastructure exists to generate de novo activity profiles, as no externally validated assay results are available to guide experimental design.

Why In-Class Benzothiazole or Piperidine Analogs Cannot Serve as Drop-In Replacements for 2-(4,4-Difluoropiperidin-1-yl)-4-ethyl-1,3-benzothiazole in Target-Critical Research


The benzothiazole-piperidine chemical space is marked by extreme sensitivity of pharmacological target engagement, subtype selectivity, and ADMET properties to seemingly minor structural modifications [1]. For example, within a closely studied series of benzo[d]thiazole analogues targeting the dopamine D4 receptor (D4R), the addition of a single methyl substituent on a pendant pyridine ring was sufficient to convert a partial agonist into a full antagonist at D2-like receptors, while also altering D4R binding affinity, functional efficacy in cAMP and β-arrestin assays, and off-target liability profiles [1]. The specific introduction of a 4,4-difluoropiperidine ring in place of a piperazine or unsubstituted piperidine linker will predictably alter the pKa of the basic nitrogen, the conformational landscape of the saturated ring, hydrogen-bonding capacity, and fluorine-mediated hydrophobic interactions – all of which can drive divergent target residence times, selectivity windows, and metabolic clearance rates that cannot be extrapolated from unfluorinated or differently N-substituted analogs. In the absence of defined biological target data for this compound, any assumption of functional equivalence to structurally proximate screening hits would be scientifically unsound. Procurement decisions for this specific CAS number must therefore be grounded in the requirement for exact structural identity, not class-level similarity.

Quantitative Differentiation Evidence for 2-(4,4-Difluoropiperidin-1-yl)-4-ethyl-1,3-benzothiazole vs. Closest Analogs – Data Gap Assessment


Primary Evidence Gap: Absence of Publicly Available Comparative Biological or Physicochemical Datasets for This Specific Compound

A comprehensive search of PubMed, PubMed Central, Google Patents, PubChem, ChEMBL, ChemSpider, and Semantic Scholar identified zero primary research articles, patents, or database entries that contain quantitative biological activity data (IC50, Ki, EC50, % inhibition/activation, selectivity ratios, or kinetic parameters) for 2-(4,4-difluoropiperidin-1-yl)-4-ethyl-1,3-benzothiazole. No head-to-head comparator studies, no cross-study comparable datasets, and no class-level quantitative SAR tables that include this compound were retrieved. The only publicly indexed sources are vendor catalogue pages which do not disclose quantitative assay results [1]. Consequently, no differential evidence dimensions can be populated with comparator-based quantitative data at this time.

Medicinal Chemistry Chemical Biology Hit-to-Lead Optimization

Valid Application Scenarios for Procuring 2-(4,4-Difluoropiperidin-1-yl)-4-ethyl-1,3-benzothiazole in the Absence of Published Comparative Data


Proprietary High-Throughput Screening Against Novel or Undisclosed Biological Targets

In early-stage drug discovery, chemical novelty alone can be a selection driver when screening against targets for which no prior ligand chemotype is established. The 4,4-difluoropiperidine motif is a privileged fragment in medicinal chemistry, associated with enhanced metabolic stability and modulated basicity relative to unsubstituted piperidines [1]. A research group may rationally select this compound for a proprietary high-throughput screen (HTS) based on its structural distinctiveness within a diverse compound library, with the explicit understanding that all biological annotation will be generated in-house. In this scenario, procurement is justified not by published performance data but by the fit of the compound's physicochemical profile within an internal screening funnel.

Synthetic Chemistry Building Block for Late-Stage Functionalization or Library Synthesis

The benzothiazole core and the difluoropiperidine ring each offer multiple synthetic handles for further derivatization (e.g., electrophilic aromatic substitution on the benzothiazole, N-alkylation, or cross-coupling at activated positions). A medicinal chemistry laboratory may require the compound as a key intermediate for a focused library where the 4-ethyl and 4,4-difluoro substitutions are retained as fixed structural elements [1]. The procurement value lies in the availability of a pre-assembled, structurally authenticated scaffold that bypasses multi-step in-house synthesis, not in the biological annotation of the final compound.

Negative Control or Tool Compound for Fluorine-Specific Mechanistic Probes

The gem-difluoro motif at the piperidine 4-position provides a distinctive 19F NMR handle and alters the pKa of the proximal nitrogen (magnitude to be experimentally determined). If a research program requires a matched molecular pair where a non-fluorinated piperidine analog serves as a positive control, this compound could be sourced as the fluorinated partner for fluorine-specific binding mode analysis, 19F NMR-based conformational studies, or logD comparisons [1]. However, until the unsubstituted piperidine analog is also procured and assayed in parallel, no differential claim can be made.

Reference Standard for Analytical Method Development and Purity Validation

The compound, once synthesized or procured in high purity (≥95% as typically supplied), can serve as a reference standard for LC-MS, HPLC, or NMR method development in a quality control (QC) or analytical chemistry setting. Its distinctive chromophore (benzothiazole) and fluorine substitution pattern make it suitable for method validation exercises where a stable, well-characterized heterocycle is required [1]. This application is independent of biological activity and relies solely on the compound's structural integrity and analytical characterization.

Quote Request

Request a Quote for 2-(4,4-difluoropiperidin-1-yl)-4-ethyl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.